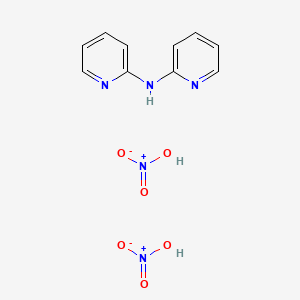
nitric acid;N-pyridin-2-ylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid: is a highly corrosive and toxic strong acid with the chemical formula HNO₃. It is a critical player in numerous industrial applications, primarily used in the manufacture of fertilizers, explosives, and metal processing . N-pyridin-2-ylpyridin-2-amine It is used in various chemical reactions and has significant applications in pharmaceuticals and materials science .
Preparation Methods
Nitric Acid
Synthetic Routes and Reaction Conditions: Nitric acid is commonly produced by the Ostwald process, which involves the catalytic oxidation of ammonia to yield nitrogen monoxide, followed by oxidation to nitrogen dioxide, and absorption in water to form nitric acid .
Industrial Production Methods:
Catalytic Oxidation of Ammonia: Ammonia is oxidized in the presence of a platinum-rhodium catalyst at high temperatures (around 900°C) to form nitrogen monoxide.
Oxidation of Nitrogen Monoxide: The nitrogen monoxide is further oxidized to nitrogen dioxide.
Absorption in Water: The nitrogen dioxide is absorbed in water to produce nitric acid.
N-pyridin-2-ylpyridin-2-amine
Synthetic Routes and Reaction Conditions: N-pyridin-2-ylpyridin-2-amine can be synthesized through various methods, including the reaction of 2-aminopyridine with α-bromoketones under different conditions . One method involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nitric acid is a powerful oxidizing agent and can oxidize metals and non-metals.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid is used, often in combination with sulfuric acid.
Nitration: A mixture of nitric acid and sulfuric acid is commonly used.
Major Products:
Oxidation: Metal oxides and nitrates.
Nitration: Nitro compounds like nitroglycerin and TNT.
Types of Reactions:
Amidation: Formation of N-(pyridin-2-yl)amides from 2-aminopyridine and α-bromoketones.
Cyclization: Formation of 3-bromoimidazo[1,2-a]pyridines under specific conditions.
Common Reagents and Conditions:
Amidation: Iodine and TBHP in toluene.
Cyclization: TBHP in ethyl acetate.
Major Products:
Amidation: N-(pyridin-2-yl)amides.
Cyclization: 3-bromoimidazo[1,2-a]pyridines.
Scientific Research Applications
Nitric Acid
Nitric acid is widely used in scientific research for:
Chemistry: As a reagent for nitration and oxidation reactions.
Biology: In the preparation of samples for analysis.
Medicine: In the synthesis of pharmaceuticals.
Industry: In the production of fertilizers, explosives, and metal processing.
N-pyridin-2-ylpyridin-2-amine
N-pyridin-2-ylpyridin-2-amine has applications in:
Pharmaceuticals: As a building block for drug synthesis.
Materials Science: In the synthesis of coordination compounds and polymers.
Catalysis: As a ligand in catalytic reactions.
Mechanism of Action
Nitric Acid
Nitric acid acts primarily as an oxidizing agent. It decomposes to release nascent oxygen, which can oxidize various substrates . In nitration reactions, nitric acid donates a nitro group to the substrate, facilitated by sulfuric acid .
N-pyridin-2-ylpyridin-2-amine
The mechanism of action of N-pyridin-2-ylpyridin-2-amine involves its role as a ligand in coordination chemistry. It can form stable complexes with metal ions, influencing the reactivity and stability of the metal center .
Comparison with Similar Compounds
Nitric Acid
Similar compounds include:
Sulfuric Acid: Another strong acid used in similar industrial applications.
Hydrochloric Acid: Used for metal processing and chemical synthesis.
Uniqueness: Nitric acid’s strong oxidizing properties and ability to nitrate organic compounds make it unique .
N-pyridin-2-ylpyridin-2-amine
2-Aminopyridine: A precursor in the synthesis of N-pyridin-2-ylpyridin-2-amine.
Pyridine: A basic heterocyclic compound used in various chemical reactions.
Uniqueness: N-pyridin-2-ylpyridin-2-amine’s ability to form stable metal complexes and its applications in pharmaceuticals and materials science distinguish it from other similar compounds .
Properties
CAS No. |
921930-51-0 |
|---|---|
Molecular Formula |
C10H11N5O6 |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
nitric acid;N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H9N3.2HNO3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10;2*2-1(3)4/h1-8H,(H,11,12,13);2*(H,2,3,4) |
InChI Key |
UAVYEVGOCSASRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



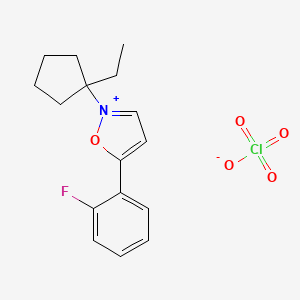
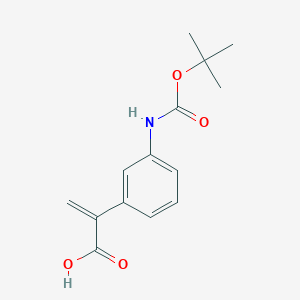
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
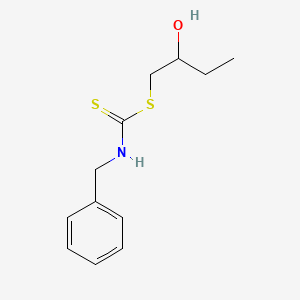

![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
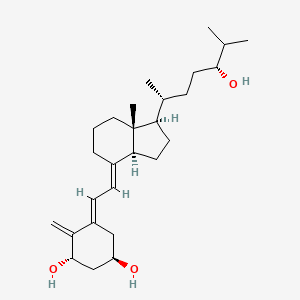
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
